molecular formula C22H30ClNO3 B14958006 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one

Cat. No.: B14958006
M. Wt: 391.9 g/mol
InChI Key: XRKIZPIQIZFNBZ-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a chloro group, a hexyl chain, a hydroxy group, a methyl group, and a piperidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Methylation can be performed using methyl iodide or dimethyl sulfate.

    Piperidinomethyl Group Addition: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, piperidine, and the chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Esterification: Acetic anhydride, sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-hexyl-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one: Lacks the hydroxy group.

    6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the piperidinomethyl group.

    3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one: Lacks the chloro group.

Uniqueness

The presence of the chloro, hydroxy, hexyl, methyl, and piperidinomethyl groups in 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one gives it unique chemical properties and potential applications that are not shared by its similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C22H30ClNO3/c1-3-4-5-7-10-16-15(2)17-13-19(23)20(25)18(21(17)27-22(16)26)14-24-11-8-6-9-12-24/h13,25H,3-12,14H2,1-2H3

InChI Key

XRKIZPIQIZFNBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCCC3)O)Cl)C

Origin of Product

United States

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